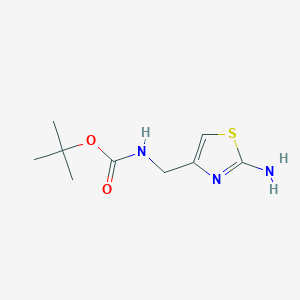

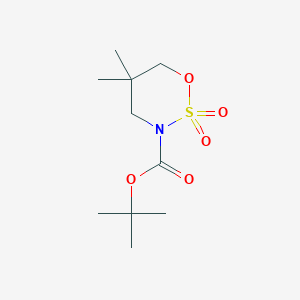

![molecular formula C11H17N3O3 B2499493 叔丁基 3-羟基-6,7-二氢嘧啶并[1,5-a]嘧啶-5(4H)-羧酸甲酯 CAS No. 1823862-82-3](/img/structure/B2499493.png)

叔丁基 3-羟基-6,7-二氢嘧啶并[1,5-a]嘧啶-5(4H)-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

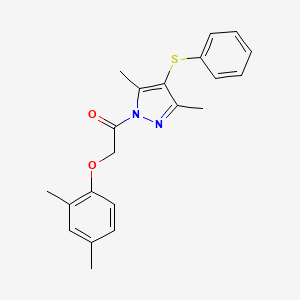

The compound tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a chemical entity that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butyl group is a common protecting group in organic synthesis, often used to shield certain functionalities during reactions .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. One such method involves the preparation of pyrazole bromide from potassium tricyanomethanide, followed by a selective Sandmeyer reaction to obtain 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Another approach for synthesizing fluorinated pyrazole-4-carboxylic acids includes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines . Additionally, the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles has been studied, showing high regioselectivity when carried out with NaOH in EtOH .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structures of diastereomerically pure 3-tert-butyl-7-R1-8-R2-3,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates were established based on IR, 1H, 13C, 2D NOESY NMR, high-resolution mass spectrometry, and X-ray single-crystal analysis . Similarly, the conformation of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates was studied using 1H and 13C NMR spectra .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, nitration and electrophilic halogenation were performed on 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones to yield nitro and dinitro derivatives . Additionally, borohydride reduction and Vilsmeier formylation have been proposed as methods to synthesize 4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their synthesis and molecular structure. For instance, the tert-butyl group is known for its steric bulk, which can influence the reactivity and solubility of the compound . The presence of substituents such as fluorine atoms can also affect the compound's acidity, basicity, and overall stability . The crystal and molecular structure of these compounds, as determined by X-ray crystallography, can provide insights into their solid-state properties and potential for forming hydrogen bonds .

科学研究应用

合成和化学性质

- 该化合物已被用于合成5,6-二氢吡唑并[1,5-a]吡嗪-4,7-二酮,展示了叔丁基酰胺和叔丁基异氰酸酯作为试剂在微波辅助环化反应中的实用性 (Nikulnikov et al., 2009)。

- 它参与了叔丁基3-(甲基氨基)丁-2-烯酸酯与氟代乙酸酐的酰化反应,导致了氟代吡唑-4-羧酸的形成 (Iminov et al., 2015)。

化学反应和衍生物

- β-酮酯与肼的处理产生了1'-取代叔丁基2-(5-羟基-1H-吡唑-3-基)乙基氨基甲酸酯,展示了其在产生吡唑衍生物方面的潜力 (Kralj et al., 2011)。

- 该化合物是取代吡啶羧酰胺形成的关键因素,这些化合物显示出显著的抗分枝杆菌和抗真菌效果,表明其在药物化学应用中的重要性 (Doležal et al., 2006)。

新型合成技术

- 通过涉及叔丁基异氰酸酯的Ugi反应产物的后缩合操作,已经实现了二肽类多样性的增加,表明其在增强化学多样性方面的作用 (Krasavin & Nikulnikov, 2012)。

- 该化合物参与了1-叔丁基-3(5)-三氟甲基-1H-吡唑的合成,有助于研究化学合成中的区域选择性 (Martins et al., 2012)。

高级化学应用

- 该化合物在合成新型卤代吡唑并[5,1-c][1,2,4]三嗪中起着关键作用,扩展了三嗪衍生物在各种应用中的范围 (Ivanov et al., 2017)。

- 它已被用于合成吡唑并[1,5-a]吡嗪衍生物,展示了该化合物在创造各种杂环化合物方面的多功能性和实用性 (Zaremba et al., 2013)。

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl 3-hydroxy-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)9(15)6-12-14/h6,15H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENZCIOPIXEGSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

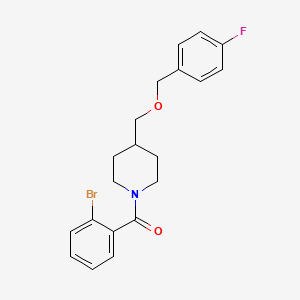

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

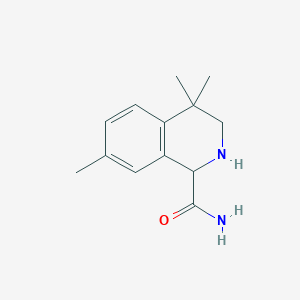

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

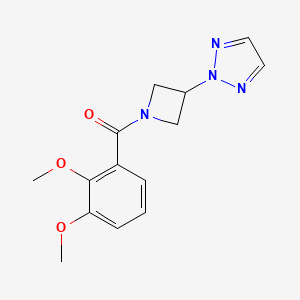

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)